![molecular formula C13H19N3O2 B15172868 N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-54-6](/img/structure/B15172868.png)
N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol This compound is known for its unique structure, which includes a benzyl group and two propylidene groups attached to a dihydroxylamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of benzylamine with propionaldehyde under specific conditions to form the intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzyl and propylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine exerts its effects involves its ability to form stable intermediates and react with various biological and chemical targets. The molecular targets and pathways involved include interactions with enzymes, nucleophiles, and electrophiles, leading to the formation of stable products that can be studied for their biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-(hydroxyimino)-N-[(2E)-2-(hydroxyimino)propyl]-1-propanamine
- 2-Propanone, 1,1’-[(phenylmethyl)imino]bis-, 2,2’-dioxime
- 2-Propanone, 1,1’-[(phenylmethyl)imino]bis-, dioxime, (2E,2’E)-
Uniqueness
N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific structural features, which include the benzyl and propylidene groups attached to a dihydroxylamine core.
Propriétés
Numéro CAS |
918893-54-6 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-[1-[benzyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19N3O2/c1-11(14-17)8-16(9-12(2)15-18)10-13-6-4-3-5-7-13/h3-7,17-18H,8-10H2,1-2H3 |
Clé InChI |
MYGDOVAEUCDIIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)CN(CC1=CC=CC=C1)CC(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
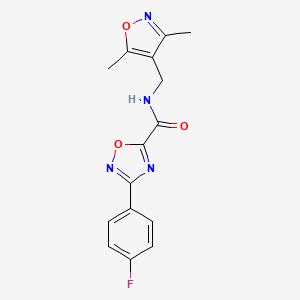
![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)
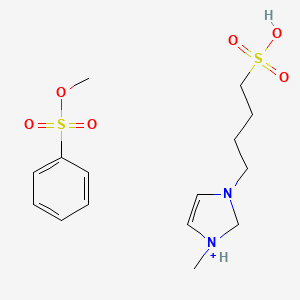
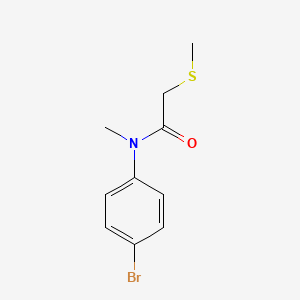
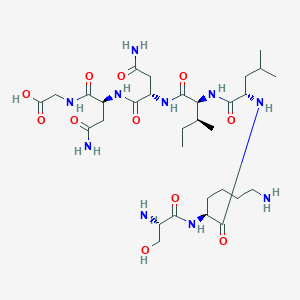
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
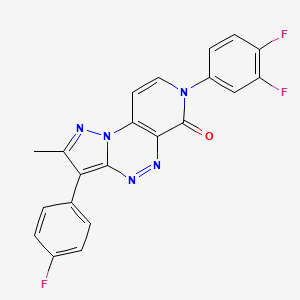
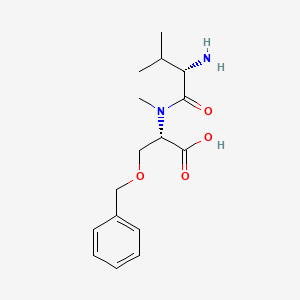
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
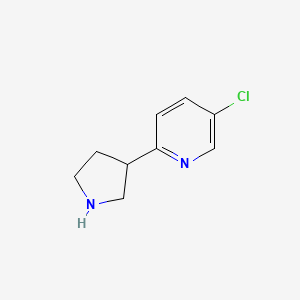
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
